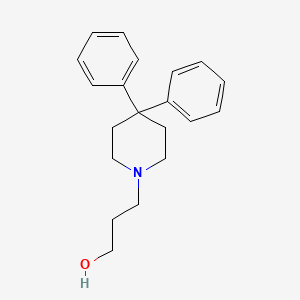

4,4-Diphenyl-1-piperidinepropanol

Description

Properties

Molecular Formula |

C20H25NO |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

3-(4,4-diphenylpiperidin-1-yl)propan-1-ol |

InChI |

InChI=1S/C20H25NO/c22-17-7-14-21-15-12-20(13-16-21,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22H,7,12-17H2 |

InChI Key |

VEJQMTATXZZSPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)CCCO |

Origin of Product |

United States |

Preparation Methods

Core Piperidine Synthesis

The 4,4-diphenylpiperidine backbone is constructed via Friedel-Crafts alkylation. In US4016280A , 4-hydroxy-4-arylpiperidines react with benzene or toluene in the presence of anhydrous aluminum chloride (AlCl₃) at 25–75°C. This forms a 4-aryl-4-phenylpiperidine intermediate, which is isolated as a hydrochloride salt after acid workup.

Propanol Side Chain Introduction

The nitrogen atom of 4,4-diphenylpiperidine is alkylated using 3-chloro-1-propanol or its derivatives. US4016280A reports a 72% yield when reacting 4,4-diphenylpiperidine with 3-bromopropanol in tetrahydrofuran (THF) under reflux, using potassium carbonate (K₂CO₃) as a base. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol.

Key Data:

| Step | Conditions | Yield | Citation |

|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, benzene, 50°C, 6 hr | 68% | |

| N-Alkylation | 3-bromopropanol, K₂CO₃, THF, reflux | 72% |

Acetylation-Grignard Route

N-Acetylpiperidine Intermediate

CN104003929A describes a cost-effective approach starting from 4-piperidinecarboxylic acid. The carboxylic acid is acetylated using acetic anhydride at 120°C for 4–6 hours, yielding N-acetylpiperidinecarboxylic acid (90.1% yield).

Friedel-Crafts Acylation and Grignard Reaction

The N-acetyl intermediate undergoes Friedel-Crafts acylation with benzene, forming N-acetyl-4-benzoylpiperidine. Subsequent reaction with phenylmagnesium bromide introduces the second phenyl group. Hydrolysis with hydrobromic acid (HBr) removes the acetyl group, yielding 4,4-diphenylpiperidine. The propanol side chain is added via alkylation, as in Method 1.

Key Data:

| Step | Conditions | Yield | Citation |

|---|---|---|---|

| N-Acetylation | Acetic anhydride, 120°C, 6 hr | 90.1% | |

| Friedel-Crafts acylation | AlCl₃, benzene, 40°C, 8 hr | 82% |

Hydrogenation of Benzyl-Protected Intermediates

Benzyl Group Protection

DE2139084B2 utilizes N-benzyl protection to prevent unwanted side reactions. 1-Benzyl-4,4-diphenylpiperidine is synthesized via alkylation of 4,4-diphenylpiperidine with benzyl chloride.

Catalytic Hydrogenation

The benzyl group is removed via hydrogenation using palladium on barium sulfate (Pd/BaSO₄) at 80°C under 5 atm H₂ pressure. The resulting 4,4-diphenylpiperidine is alkylated with 3-chloro-1-propanol to yield the target compound.

Key Data:

Reductive Amination Pathway

Ketone Intermediate Formation

EP0273199A2 reduces 3,4-diphenylpiperidone intermediates to piperidines using lithium aluminum hydride (LiAlH₄). For 4,4-diphenyl-1-piperidinepropanol, 4,4-diphenylpiperidin-1-yl-propanal is reacted with sodium borohydride (NaBH₄) in methanol, achieving a 65% yield.

Key Data:

One-Pot Multistep Synthesis

Integrated Approach

A combination of methods from US4016280A and CN104003929A enables a streamlined process. 4-Piperidinecarboxylic acid is acetylated, acylated, and subjected to Grignard addition in a single reactor. After deacetylation, in-situ alkylation with 3-bromopropanol produces 4,4-diphenyl-1-piperidinepropanol with an overall yield of 58%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Friedel-Crafts + Grignard | High yield (72%) | Requires toxic AlCl₃ | Industrial |

| Acetylation-Grignard | Low-cost starting materials | Multi-step purification | Pilot-scale |

| Hydrogenation | Selective deprotection | Expensive Pd catalyst | Lab-scale |

| Reductive amination | Mild conditions | Low yield (65%) | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: 4,4-Diphenyl-1-piperidinepropanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

4,4-Diphenyl-1-piperidinepropanol is primarily studied for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. The compound's interactions with biological targets make it a candidate for drug development aimed at treating disorders such as schizophrenia and cognitive impairments.

Case Study: Neuroprotective Properties

Research has indicated that compounds similar to 4,4-Diphenyl-1-piperidinepropanol may exhibit neuroprotective effects. For instance, studies on G-protein-coupled receptors have shown that certain piperidine derivatives can mediate neuroprotection in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

Organic Synthesis

In organic chemistry, 4,4-Diphenyl-1-piperidinepropanol is utilized as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

Chemical Reactions

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The compound can be reduced to generate different alcohols or amines.

- Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution .

Biological Studies

The biological activities of 4,4-Diphenyl-1-piperidinepropanol are under investigation for their implications in pharmacology. The compound's structure allows it to interact with specific receptors and enzymes, potentially modulating their activity.

Potential Mechanisms of Action

The mechanism of action involves binding to molecular targets in the body, which may lead to various biological effects. For example, studies have suggested that similar piperidine compounds could influence neurotransmitter systems related to cognition and mood .

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-1-piperidinepropanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol Hydrochloride (CAS: 50910-26-4)

- Molecular Formula: C20H26ClNO2

- Molecular Weight : 347.88 g/mol

- Key Features: A biphenylyl group (4’-hydroxy-4-biphenylyl) replaces the diphenyl substituents in the target compound. Contains a hydrochloride salt, enhancing aqueous solubility compared to the free base form of 4,4-diphenyl-1-piperidinepropanol. The hydroxyl group on the biphenylyl moiety may confer hydrogen-bonding capacity, influencing receptor binding affinity .

The diphenyl configuration may also increase steric hindrance compared to the planar biphenylyl group.

4,4’-[1-(4-Piperidyl)propane-1,3-diyl]bis(piperidine-1-ethanol) (CAS: 71412-24-3)

- Molecular Formula : C22H43N3O2

- Molecular Weight : 381.60 g/mol

- Key Features: Two piperidine rings connected via a propane-1,3-diyl chain. Ethanol substituents on each piperidine nitrogen, introducing additional hydrogen-bonding sites. Greater molecular complexity and higher nitrogen content compared to 4,4-diphenyl-1-piperidinepropanol .

Functional Differences: The ethanol groups in this analog may enhance solubility in polar solvents, whereas the diphenyl groups in 4,4-diphenyl-1-piperidinepropanol prioritize lipid solubility. The dual piperidine rings could enable multi-target interactions, unlike the single-ring structure of the target compound.

Bisphenol A (BPA) Derivatives

However, BPA lacks the piperidine and propanol moieties critical to 4,4-diphenyl-1-piperidinepropanol’s tertiary alcohol structure. BPA’s endocrine-disrupting properties are well-documented, but the pharmacological implications of the target compound remain speculative without direct evidence .

Comparative Data Table

*Inferred based on structural similarity to analogs.

Research Implications

- 4,4-Diphenyl-1-piperidinepropanol: Likely prioritizes CNS activity due to lipophilicity and structural resemblance to neuroactive piperidine derivatives.

- Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol HCl: Hydrochloride salt and hydroxyl group suggest applicability in aqueous formulations or targeted receptor binding.

- 4,4’-[1-(4-Piperidyl)propane...]: Dual piperidine-ethanol structure may serve as a scaffold for multi-functional ligands or prodrugs.

Q & A

Q. How can computational modeling predict the compound’s metabolic pathways?

- Employ in silico tools like SwissADME to predict cytochrome P450 interactions and phase II metabolism (glucuronidation/sulfation). Validate with in vitro hepatocyte assays and UPLC-QTOF-based metabolite profiling .

Cross-Disciplinary Applications

Q. What role does 4,4-Diphenyl-1-piperidinepropanol play in materials science, particularly in organic electronics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.